molecular formula C9H7ClF3NO2 B1466145 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid CAS No. 1566079-39-7

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid

Cat. No.: B1466145
CAS No.: 1566079-39-7
M. Wt: 253.6 g/mol
InChI Key: AKYCPSJVUBPJTL-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₇ClF₃NO₂ Molecular Weight: 253.61 g/mol Structural Features:

  • A pyridine ring substituted with chlorine (3-position) and trifluoromethyl (5-position) groups.
  • A propionic acid (-CH₂CH₂COOH) moiety directly attached to the pyridine ring (2-position).

This compound belongs to a class of pyridine derivatives widely studied for agrochemical applications, particularly herbicides and fungicides, due to their ability to interfere with plant enzyme systems such as acetolactate synthase (ALS) .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-4(8(15)16)7-6(10)2-5(3-14-7)9(11,12)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYCPSJVUBPJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyanopyridine Intermediate and Reduction

A prominent method involves the preparation of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine as a key intermediate, followed by reduction and hydrolysis to yield the propionic acid derivative.

  • Step 1: Preparation of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine

    This intermediate is synthesized by fluorination and cyanation reactions starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. The fluorination uses reagents such as antimony pentafluoride and anhydrous hydrogen fluoride, followed by phase transfer catalyzed cyanation in mixed organic-aqueous media. The process avoids toxic nitrile solvents by employing dichloromethane and enables solvent recycling, reducing environmental impact and cost. The purity of the intermediate can reach 99.5% with yields around 90% under mild conditions.

  • Step 2: Reduction of the Nitrile to the Propionic Acid

    The nitrile group is converted to the propionic acid through a borane-mediated reduction under inert atmosphere. Borane-tetrahydrofuran or borane generated in situ from potassium borohydride and trifluoroacetic acid is used as the reducing agent. The reaction is conducted at low temperatures (0 to 35 °C) with slow addition of the nitrile compound, followed by stirring and methanol quenching to complete the reaction. After distillation under reduced pressure, water is added to precipitate the product, which is filtered and dried. This method yields this compound with yields between 89.7% and 93.1% and purities above 98%.

Table 1: Reduction Reaction Conditions and Yields

Example Borane Source Temperature (°C) Methanol Addition (g) Reaction Time (h) Yield (%) Purity (%)
1 Borane-THF 0 to 30 1.6 6 89.7 98.5
2 Borane from KBH4 + TFA 0 to 30 1.6 6 92.0 98.8
3 Borane from KBH4 + TFA -5 to 32 2.0 7 93.1 98.1

Alternative Synthetic Routes and Intermediates

  • Preparation of 3-chloro-2-cyano-5-trifluoromethylpyridine

    This intermediate can be prepared by dissolving 3-chloro-2-R-5-trifluoromethylpyridine in a solvent with an activating agent, followed by reflux, filtration, and vacuum drying to obtain an organic salt. Subsequent cyanation in aqueous-organic solvent mixtures yields the nitrile intermediate. This method emphasizes the use of less toxic solvents and efficient solvent recovery.

  • Direct Halogenation and Fluorination

    Starting from 2-chloro-5-trichloromethylpyridine, chlorination with tungsten hexachloride catalyst and chlorine gas produces 2,3-dichloro-5-trichloromethylpyridine. Subsequent fluorination with antimony pentafluoride and anhydrous hydrogen fluoride yields 2-fluoro-3-chloro-5-trifluoromethylpyridine, which can be converted further to the desired intermediates.

Summary of Key Reaction Parameters

Parameter Typical Conditions Notes
Inert atmosphere Nitrogen or argon Prevents oxidation during reduction
Temperature range -10 °C to 35 °C Controlled to optimize yield and purity
Reducing agent Borane-THF, or borane from KBH4 + TFA Efficient for nitrile to amine/acid conversion
Reaction time 1 to 7 hours Depends on scale and reagent addition rate
Solvents THF, dichloromethane, methanol Methanol used for quenching
Purification Filtration, washing, drying Solid product isolation
Yield 89.7% to 93.1% High yield suitable for industrial scale
Purity >98% Suitable for downstream applications

Research Findings and Industrial Relevance

  • The borane reduction method provides a high-yield, high-purity route to this compound with relatively mild reaction conditions and manageable operation complexity.
  • The use of environmentally friendlier solvents and solvent recycling in the cyanation step reduces production costs and environmental impact, making these methods attractive for large-scale synthesis.
  • The synthetic routes are adaptable for scale-up, with robust control over reaction parameters ensuring reproducibility and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, oxidized derivatives, and coupled products that can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid has been investigated for its potential therapeutic applications. The compound's structural features suggest that it may exhibit anti-inflammatory and analgesic properties similar to other pyridine derivatives.

Case Study: Anti-inflammatory Activity

In a study exploring the anti-inflammatory effects of various pyridine derivatives, compounds similar to this compound were shown to inhibit the production of pro-inflammatory cytokines. The introduction of the trifluoromethyl group significantly enhanced the compound's potency compared to non-fluorinated analogs.

Agrochemical Applications

The compound is also being studied for its use as a herbicide. Its ability to interfere with plant growth pathways makes it a candidate for developing selective herbicides that target specific weed species without affecting crops.

Case Study: Herbicidal Efficacy

Research has demonstrated that derivatives of this compound exhibit effective herbicidal activity against certain broadleaf weeds. Field trials indicated that formulations containing this compound resulted in significant reductions in weed biomass while maintaining crop yield.

Synthesis and Derivative Development

The synthesis of this compound has been optimized to enhance yield and purity. Various synthetic routes have been explored, including the use of different solvents and reaction conditions.

Synthesis Example

A common synthesis method involves reacting 3-chloro-5-trifluoromethylpyridine with propionic acid derivatives under controlled conditions, yielding high-purity products suitable for further research and application development.

Mechanism of Action

The mechanism by which 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Haloxyfop

Chemical Name: 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid Molecular Formula: C₁₄H₁₁ClF₃NO₄ Molecular Weight: 349.7 g/mol Key Differences:

  • Structure: Haloxyfop contains a phenoxy linker between the pyridine ring and the propionic acid group, whereas the target compound lacks this linker .
  • Physicochemical Properties :
    • XlogP : 4.2 (indicating high lipophilicity) .
    • Hydrogen Bond Acceptors : 8 vs. ~5 in the target compound.
  • Applications: A post-emergence herbicide targeting grasses in broadleaf crops. The phenoxy linker enhances systemic mobility in plants .

Methyl 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate

Chemical Name: Methyl ester derivative of Haloxyfop Molecular Formula: C₁₅H₁₃ClF₃NO₄ Molecular Weight: 363.7 g/mol Key Differences:

  • Ester vs. Acid : The methyl ester form is a prodrug that hydrolyzes to Haloxyfop in plants. This modification improves volatility and absorption compared to the free acid form .
  • Synthetic Relevance : Used as an intermediate in Haloxyfop production .

2-(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-propionic Acid

Molecular Formula : C₈H₉ClF₃N₂O₂
Molecular Weight : 222.16 g/mol
Key Differences :

  • Heterocyclic Core : Pyrazole ring instead of pyridine.
  • Substituents : Chloro and trifluoromethyl groups on the pyrazole (3- and 5-positions).
  • Applications : Likely acts as a herbicide or fungicide, but its pyrazole core may alter target enzyme specificity compared to pyridine derivatives .

(R)-2-(3-Chloro-5-Trifluoromethyl-Pyridin-2-yloxy)-Propionic Acid Methyl Ester

Molecular Formula: C₁₀H₉ClF₃NO₃ Molecular Weight: 283.63 g/mol Key Differences:

  • Chirality : The (R)-isomer highlights stereochemical influences on bioactivity.
  • Ester Functionality : Improved membrane permeability compared to carboxylic acids, making it a preferred form for pesticidal formulations .

Key Observations :

  • Lipophilicity : Haloxyfop’s higher XlogP (4.2) suggests greater membrane penetration than the target compound, though experimental data for the latter is lacking.
  • Metabolic Stability : The trifluoromethyl group in all compounds improves resistance to oxidative degradation, a critical feature for prolonged agrochemical activity .

Toxicity and Regulatory Considerations

  • Target Compound: Limited toxicity data, but structural similarity to Fluopyram (a thyroid carcinogen in animals) warrants caution .
  • Pyrazole Analog: No specific toxicity data, but chloro-trifluoromethyl groups are associated with bioaccumulation risks .

Biological Activity

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid (CAS No. 1566079-39-7) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C9H7ClF3NO2C_9H_7ClF_3NO_2. The presence of the trifluoromethyl group and the chloropyridine moiety contributes to its unique biological properties.

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact with various biological targets. For instance, the trifluoromethyl group can increase lipophilicity and metabolic stability, which may enhance the compound's effectiveness in inhibiting specific enzymes or receptors.

Inhibition of Enzymatic Activity

Studies have shown that compounds similar to this compound can act as inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in inflammatory pathways, and their inhibition can lead to anti-inflammatory effects.

Compound Target Enzyme IC50 (µM) Reference
This compoundCOX-1TBD
Similar compoundsCOX-20.11
Similar compoundsLOXTBD

Biological Activities

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting COX enzymes, which play a significant role in the synthesis of prostaglandins involved in inflammatory responses.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter uptake has been investigated, indicating potential applications in neurodegenerative diseases.

Study on Anti-inflammatory Activity

A study published in MDPI demonstrated that derivatives with similar structures exhibited significant anti-inflammatory effects compared to traditional NSAIDs like ibuprofen. The compound's selective inhibition of COX enzymes was noted, suggesting it could be a viable alternative for pain management without the gastrointestinal side effects associated with conventional NSAIDs .

Anticancer Activity Research

Research conducted on various trifluoromethyl-containing compounds revealed that they could enhance drug potency against cancer cells. Specifically, compounds with chlorinated pyridine rings showed improved efficacy against multiple myeloma cells when used in combination with other chemotherapeutics .

Q & A

Basic: What synthetic routes are available for preparing 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via nucleophilic substitution reactions. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine reacts with 2-(4-hydroxyphenoxy)propionic acid in the presence of NaOH and a catalyst (e.g., K₂CO₃ or phase-transfer catalysts) to form the intermediate, followed by acidification . Optimization involves:

  • Temperature: 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst screening: Transition metal catalysts (e.g., CuI) improve regioselectivity .
    Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Basic: Which analytical techniques are most effective for characterizing this compound and quantifying impurities?

Methodological Answer:

  • HPLC-MS: Resolves structural isomers and detects trace impurities (e.g., unreacted pyridine intermediates) using C18 columns and acetonitrile/water gradients .
  • NMR (¹H/¹³C): Confirms substitution patterns (e.g., pyridine ring protons at δ 8.2–8.5 ppm) and assesses stereochemical purity .
  • FT-IR: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Elemental Analysis: Validates purity (>98%) .

Basic: How do physicochemical properties (e.g., pKa, log Pow) influence the compound’s solubility and reactivity?

Methodological Answer:
Key properties include:

PropertyValueMethod/Source
pKa ~2.9Potentiometric titration
log Pow 2.9 (pH 7)Shake-flask/HPLC
Solubility 28 mg/L (pH 5)OECD 105 guideline
Low solubility at acidic pH necessitates salt formation (e.g., sodium or methyl esters) for biological testing .

Advanced: How can enantiomeric separation be achieved, and how do enantiomers differ in biological activity?

Methodological Answer:

  • Chiral HPLC: Uses cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively esterify the (R)-enantiomer .
    The (R)-enantiomer (e.g., haloxyfop-P) exhibits 10–50× higher herbicidal activity due to target-site binding specificity .

Advanced: What are the environmental degradation pathways and persistence of this compound in aquatic systems?

Methodological Answer:

  • Photolysis: UV exposure cleaves the pyridine ring, forming trifluoroacetic acid derivatives (half-life: 5–10 days in sunlight) .
  • Microbial Degradation: Soil Pseudomonas spp. hydrolyze the propionic acid moiety under aerobic conditions .
  • Adsorption: High log Pow (2.9) increases sediment binding, reducing bioavailability but prolonging residual effects .

Advanced: What mechanistic insights explain its selectivity as a herbicide target?

Methodological Answer:
The compound inhibits acetyl-CoA carboxylase (ACCase) in grasses by mimicking the natural substrate, malonyl-CoA. Computational docking (AutoDock Vina) shows:

  • Key Interactions: Chlorine and trifluoromethyl groups occupy hydrophobic pockets in ACCase’s carboxyltransferase domain .
  • Resistance Mutations: I1781L and W2027C mutations in ACCase reduce binding affinity by 100–1000× .

Advanced: How can computational modeling predict its interactions with non-target proteins?

Methodological Answer:

  • Molecular Dynamics (MD): Simulates binding to human fatty acid synthase (FASN) to assess off-target toxicity.
  • QSAR Models: Use descriptors like polar surface area (PSA = 68.6 Ų) to predict bioavailability and ecotoxicity .
  • Docking Studies: Identify potential endocrine disruption via estrogen receptor-α binding (Glide SP scoring) .

Advanced: What strategies mitigate toxicity risks in non-target organisms?

Methodological Answer:

  • Metabolite Profiling: LC-QTOF identifies detoxification products (e.g., glutathione conjugates in rat hepatocytes) .
  • Formulation Additives: Co-application with safeners (e.g., cloquintocet-mexyl) upregulates cytochrome P450 enzymes in crops .
  • Ecotoxicity Testing: Daphnia magna acute toxicity (EC₅₀ = 12 mg/L) guides regulatory thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid
Reactant of Route 2
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid

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